3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione, also known as RS-100975, is a synthetic organic compound with the molecular formula CHFNO and a molecular weight of 444.4 g/mol. This compound is characterized by its complex structure, which includes a piperazine moiety and a pyrimidine dione, contributing to its pharmacological properties. It has been primarily studied for its potential as an alpha-1a adrenergic receptor antagonist, indicating its relevance in therapeutic applications for urogenital diseases such as benign prostatic hyperplasia and erectile dysfunction.
The chemical reactivity of 3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione can be attributed to the presence of multiple functional groups. The pyrimidine dione can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl groups. Additionally, the piperazine ring can participate in various reactions, including alkylation and acylation. The fluorinated aromatic ring enhances the compound's lipophilicity and may influence its reactivity and interaction with biological targets.
Research indicates that RS-100975 exhibits significant biological activity as an alpha-1a adrenergic receptor antagonist. This activity suggests its potential use in managing conditions related to the urogenital system. Studies have shown that compounds with similar structures can modulate adrenergic signaling pathways, which are crucial in regulating smooth muscle contraction and relaxation in the prostate and bladder.
The synthesis of 3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione involves several key steps:
The primary application of RS-100975 lies in its potential therapeutic use as an alpha-1a adrenergic receptor antagonist. This property makes it a candidate for treating urogenital disorders such as benign prostatic hyperplasia and erectile dysfunction. Its unique structure may also allow for further exploration in drug development targeting similar pathways or conditions.
Interaction studies have focused on understanding how RS-100975 interacts with adrenergic receptors and other cellular targets. These studies typically involve binding assays and functional assays to determine the affinity and efficacy of the compound at different receptor subtypes. Preliminary results suggest that it may selectively inhibit alpha-1a receptors while having minimal effects on other adrenergic subtypes.
Several compounds exhibit structural similarities to RS-100975 and share pharmacological properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | Contains fluorinated aromatic rings | Potentially reactive intermediate in synthesis |
4-Fluoro-2-(trifluoromethyl)aniline | Similar fluorinated structure | Used in various synthetic applications |
N-(3-Acetyl-4-hydroxyphenyl)butanamide | Contains an aromatic ring with functional groups | Exhibits anti-inflammatory properties |
These compounds highlight the uniqueness of RS-100975 due to its specific combination of a piperazine ring and pyrimidine dione structure along with its targeted biological activity against alpha-1a adrenergic receptors .